3,4,4,21,21-pentamethyl-11,14-diazapentacyclo[12.7.0.03,11.05,10.015,20]henicosa-1,5,7,9,15,17,19-heptaene
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Overview
Description
13,13,13a,15,15-pentamethyl-6,7,13a,15-tetrahydro-13H-indolo[1’,2’:4,5][1,4]diazepino[1,7-a]indole is a complex organic compound with a unique structure that combines indole and diazepine moieties.
Preparation Methods
The synthesis of 13,13,13a,15,15-pentamethyl-6,7,13a,15-tetrahydro-13H-indolo[1’,2’:4,5][1,4]diazepino[1,7-a]indole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole and diazepine precursors, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the indole or diazepine rings. Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts.
Scientific Research Applications
13,13,13a,15,15-pentamethyl-6,7,13a,15-tetrahydro-13H-indolo[1’,2’:4,5][1,4]diazepino[1,7-a]indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 13,13,13a,15,15-pentamethyl-6,7,13a,15-tetrahydro-13H-indolo[1’,2’:4,5][1,4]diazepino[1,7-a]indole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar compounds to 13,13,13a,15,15-pentamethyl-6,7,13a,15-tetrahydro-13H-indolo[1’,2’:4,5][1,4]diazepino[1,7-a]indole include other indole-diazepine derivatives. These compounds share structural similarities but may differ in their substituents and overall biological activity. The uniqueness of 13,13,13a,15,15-pentamethyl-6,7,13a,15-tetrahydro-13H-indolo[1’,2’:4,5][1,4]diazepino[1,7-a]indole lies in its specific substitution pattern and the resulting properties.
Properties
CAS No. |
106880-17-5 |
---|---|
Molecular Formula |
C24H28N2 |
Molecular Weight |
344.5g/mol |
IUPAC Name |
3,4,4,21,21-pentamethyl-11,14-diazapentacyclo[12.7.0.03,11.05,10.015,20]henicosa-1,5,7,9,15,17,19-heptaene |
InChI |
InChI=1S/C24H28N2/c1-22(2)17-10-6-8-12-19(17)25-14-15-26-20-13-9-7-11-18(20)23(3,4)24(26,5)16-21(22)25/h6-13,16H,14-15H2,1-5H3 |
InChI Key |
KCBMVJWAMLGUDQ-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N3C1=CC4(C(C5=CC=CC=C5N4CC3)(C)C)C)C |
Canonical SMILES |
CC1(C2=CC=CC=C2N3C1=CC4(C(C5=CC=CC=C5N4CC3)(C)C)C)C |
Origin of Product |
United States |
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